4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-YL]-sulfonyl}butanoic acid - 1142210-94-3

4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-YL]-sulfonyl}butanoic acid

Catalog Number: EVT-3220978
CAS Number: 1142210-94-3
Molecular Formula: C15H13F3N2O4S
Molecular Weight: 374.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues

    Compound Description: These compounds represent a series of 2/6-aryl/heteroaryl substituted N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues. They were synthesized from dichloropyrimidines through a cost-effective process involving initial substitution followed by Suzuki coupling with boronic acids or esters [].

(4-{4-[5-(6-Trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid sodium salt

    Compound Description: This invention describes a novel crystalline form of (4-{4-[5-(6-trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid sodium salt. This form shows potential in treating or preventing DGAT1 activity-related conditions and diseases in mammals, particularly humans [].

2-(4-(4-(5-(2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl)acetic acid (KR-69232)

    Compound Description: KR-69232 is a novel diacylglyceride acyltransferase-1 (DGAT-1) inhibitor. This compound is designed for potential therapeutic use against metabolic disorders characterized by elevated triglycerides, such as obesity, insulin resistance, and type II diabetes [].

4-((2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid

    Compound Description: This entry describes the crystal structure of 4-((2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid, a compound with a monoclinic P21/c crystal system [].

4-(4-((1R,5S,6r)-6-Hydroxy-3-azabicyclo[3.1.1]heptan-6-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid (MRS4833)

    Compound Description: MRS4833 is a potent P2Y14 receptor antagonist derived from 4-phenyl-2-naphthoic acid. It demonstrates efficacy in reducing airway eosinophilia in an asthma model and reversing chronic neuropathic pain in mice [].

2-(2,2-Difluoroethoxy)-N-(6-methylbenzo[d]thiazole-2-yl)-6-(trifluoromethyl)benzenesulfonamide

    Compound Description: This compound was synthesized via a multistep reaction. First, 2-amino-6-methyl benzothiazole was prepared from 4-methylaniline. Subsequently, it was reacted with 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride to yield the target compound [].

1-[2-(2-Chloroethoxy)phenyl]sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea (Triasulfuron)

    Compound Description: Triasulfuron is a herbicide studied for its adsorption behavior in various soil types. The research aimed to assess the environmental impact of this pesticide and explore mitigation strategies using activated carbon [].

(3-{3-(2,4-Bis-trifluoromethyl-benzyl)-(5-ethyl-pyrimidin-2-yl)-amino-propoxy}-phenyl)-acetic acid

    Compound Description: This compound acts as a modulator of peroxisome proliferator-activated receptors (PPARs), making it relevant for treating metabolic disorders like obesity [].

3-((6-(4-Acryloyl-1,4-diazepan-1-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoic acid (N43)

    Compound Description: N43 acts as an inhibitor of KDM5 histone H3 lysine 4 demethylases, specifically targeting a noncatalytic cysteine (Cys481 in KDM5A) not found in other histone demethylase families [].

N-(4-(6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide (FB)

    Compound Description: FB is a compound studied for its ability to form cocrystals, cocrystal polymorphs, and solvates. Researchers successfully prepared fifteen cocrystals, four cocrystal polymorphs, one cocrystal hydrate, two free base solvates, and one free base hydrate of FB [].

1-(4-(N-(4-(2,4-Dichlorophenyl)-6-(6-methylnaphthalen-2-yl)pyrimidin-2-yl)sulfamoyl)phenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid

    Compound Description: This compound was synthesized via the heterocyclization of Schiff bases derived from 4-(benzylideneamino)-N-(4-(2,4-dichlorophenyl)-6-(6-methylnaphthalen-2-yl)pyrimidin-2-yl)benzenesulfonamide. The synthesized compounds were characterized and evaluated for their antibacterial activities [].

Acid derivatives (4-[4-[5-(Substituted amino)-pyridin-2-yl]phenyl]-cyclohexyl)-acetic acid

    Compound Description: This entry describes a group of acid derivatives with the general structure (4-[4-[5-(substituted amino)-pyridin-2-yl]phenyl]-cyclohexyl)-acetic acid. These compounds act as DGAT (Diacylglycerol O-acyltransferase) inhibitors [].

3-(Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)propanoic and butanoic acids

    Compound Description: This entry focuses on the synthesis and antimicrobial activity of 3-(thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)propanoic and butanoic acids. These compounds were synthesized from 4-hydrazinylthieno[2,3-d]pyrimidines and dicarboxylic acid anhydrides. The study found that the reaction proceeds with a Dimroth rearrangement [].

Ethyl 3-[(ethylthio)carbonyl]-4,4,5,5,5-pentafluoropentanoate

    Compound Description: This compound serves as a building block for synthesizing trifluoromethyl pyrazoles and pyrimidin-4-ones. It reacts with methylhydrazine to produce 3-hydroxy-5-trifluoromethylpyrazol-4-ylacetic acid derivatives. Similarly, it reacts with benzamidine to yield ethyl 4-oxo-2-phenyl-6-trifluoromethylpyrimidin-4-yl acetate [].

    Compound Description: These compounds were synthesized and tested for choleretic activity in rats. Many showed good to excellent activity, some even surpassing the model compound, 3-(benzotriazol-1-yl)butanoic acid, and dehydrocholic acid [].

3-(5-(1H-Benzimidazol-2-ylmethanesulfonyl)-4-phenyl-4H-(1,2,4)triazol-3-yl)-1H-(1,8)naphthyridin-4-one Derivatives

    Compound Description: This entry describes a series of novel 3-(5-(1H-benzimidazol-2-ylmethanesulfonyl)-4-phenyl-4H-(1,2,4)triazol-3-yl)-1H-(1,8)naphthyridin-4-one derivatives synthesized through a multi-step process involving various reactions like condensation and oxidation [].

3-Carboxy-2-[phenoxy]-6(7)-substituted Quinoxalines and N-[4-(6(7)-Substituted-3-carboxyquinoxalin-2-yl)hydroxy]benzoylglutamates

    Compound Description: This research focused on synthesizing and evaluating the in vitro anticancer activity of thirty quinoxaline derivatives with a substituted phenoxy or hydroxybenzoylglutamate group at position 2, a carboethoxy or carboxy group at position 3, and a trifluoromethyl group at position 6 or 7 [].

4-{6-Chloro-3-(4-chlorobenzyl)imidazo[4,5-b]pyridin-2-yl}-3,3-dimethylbutanoic acid

    Compound Description: This entry describes the crystal structure of 4-{6-chloro-3-(4-chlorobenzyl)imidazo[4,5-b]pyridin-2-yl}-3,3-dimethylbutanoic acid, focusing on its molecular geometry and intermolecular interactions [].

2-Amino-3-(4-(2-Amino-6-((R)-1-(4-Chloro-2-(3-Methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-Trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoic acid

    Compound Description: This entry describes crystalline forms and salts of 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoic acid [, ]. The information focuses on their pharmaceutical dosage forms and potential applications.

2-(4-(2-Amino-6-(4-substituted phenyl)pyrimidin-4-yl)-2-substituted phenoxy)acetic acid derivatives

    Compound Description: This research focuses on synthesizing and evaluating the hypolipidemic activity of a series of novel 2-(4-(2-amino-6-(4-substituted phenyl) pyrimidin-4-yl)-2-substituted phenoxy) acetic acid derivatives. Some of these compounds showed significant activity in a rat model of hyperlipidemia [].

N-Phenyl(Piperidine-2-yl)Methyl-Benzamide Derivatives

    Compound Description: This entry introduces N-Phenyl(piperidine-2-yl)methyl-benzamide derivatives as specific inhibitors of glycine transporters GlyT1 and/or GlyT2. The invention covers their potential therapeutic applications and pharmaceutical compositions [].

    Compound Description: This research explores the synthesis and cytotoxic activity of 5, 7 dimethyl pyrido(2, 3-d)pyrimidin-4-one and 4,5 dihydro pyrazolo (3, 4-d) pyrimidines. Molecular docking studies were conducted on twenty-five pyrimidine scaffold derivatives to assess their ability to inhibit specific target proteins. The study highlighted compounds with potential anticancer activity against MCF-7, Hep G2, and Hela cell lines [].

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

    Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor studied for its pulmonary vasodilator effects in rats. It proved more potent than other Rho kinase inhibitors like Y-27632 and fasudil in decreasing pulmonary arterial pressure, suggesting potential therapeutic benefits for pulmonary hypertensive disorders [].

N-(4-Substituted amino-sulfonyl)-phenyl-ketopinamides

    Compound Description: This research focuses on synthesizing and evaluating the fungicidal and herbicidal activities of eight novel N-(4-substituted amino-sulfonyl)-phenyl-ketopinamides. The study highlights specific derivatives with promising activity against Alternaria solani (a fungus) and Brassica campestris (rape) [].

2-[(2-Alkoxy-6-trifluoromethylpyrimidin-4-yl)oxymethylene]-phenylacetic acid derivatives

    Compound Description: This entry focuses on 2-[(2-alkoxy-6-trifluoromethylpyrimidin-4-yl)oxymethylene]-phenylacetic acid derivatives, their synthesis processes, and potential applications. The described compounds have the general formula I, with specific details about the substituents and their meanings [].

2‐(4‐(2‐Amino‐6‐(4‐substituted phenyl)‐pyrimidin‐4‐yl)‐phenoxy)‐2‐methyl Propanoic Acid Derivatives

    Compound Description: This research explores synthesizing a series of aminopyrimidines containing the phenoxy isobutyric acid group using both conventional and microwave-assisted methods. These compounds, synthesized in good yields, were evaluated for their hypolipidemic and hypoglycemic activities in rats [].

(5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one Derivatives

    Compound Description: This research presents the synthesis and antimicrobial evaluation of novel oxazolidinone derivatives incorporating a thieno-pyridine ring system. The study highlights compounds exhibiting good activity against a panel of Gram-positive bacteria [].

    Compound Description: This entry discusses the development of N-oxides as prodrugs for a series of 4-phenyl-pyridine derivatives that act as NK1 receptor antagonists. The research focuses on improving the pharmacological properties of these antagonists, aiming for enhanced efficacy and reduced side effects [].

2.4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R`-thieno[2.3-d]pyrimidines

    Compound Description: This research centers on the synthesis and biological evaluation of 2.4-dioxo- and 4-imino-2-oxo-3-phenyl-5-R-6-R`-thieno[2.3-d]pyrimidines. The study investigates their secretory, anti-inflammatory, and antimicrobial properties, seeking potential applications in pharmacy and medicine [].

    Compound Description: This entry focuses on organic carboxylic acid salts and crystals derived from 2 - [(3S, 4R) -1 - {[2- chloro-6- (trifluoromethyl) phenyl] methyl} -3 - {[1- (cyclohex-1-en-1-yl carboxylic yl) piperidin-4-yl] carbamoyl} -4-methyl-pyrrolidin-3-yl] acetic acid []. The information primarily concerns their structural properties and potential applications.

N- Aryl Sulfonyl Hydrazone Compounds

    Compound Description: This research focuses on the synthesis and characterization of a series of N-aryl sulfonyl hydrazone compounds. The synthesis involves a multistep process starting with aniline and furo [3,4-b] pyridine-5,7-dione [].

    Compound Description: This research investigates the synthesis and antimicrobial activity of two series of compounds: 2-substituted arylamino-4-(2-naphthyl)-thiazol-5-yl-acetic acids and 2-[2-{4-(4-substituted aryl)}thiazolyl]-6-(1 or 2-naphthyl)-4,5-dihydro-3(2H) pyridazinones. Some of the synthesized compounds demonstrated moderate antimicrobial activity [].

Substituted (Quinolin-2-yl-methoxy)phenylacetic Acid Derivatives

    Compound Description: These compounds, characterized by a substituted (quinolin-2-yl-methoxy)phenylacetic acid core structure, are being researched for their potential as lipoxygenase inhibitors [, ]. Lipoxygenases are enzymes involved in inflammation and related processes.

7-Tert-butyl-6-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one (BCTP)

    Compound Description: BCTP is a potent transient receptor potential vanilloid type 1 (TRPV1) antagonist. Unlike many TRPV1 antagonists that cause hyperthermia, BCTP demonstrates effective analgesia with minimal impact on body temperature, making it a promising candidate for chronic pain management [].

Properties

CAS Number

1142210-94-3

Product Name

4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-YL]-sulfonyl}butanoic acid

IUPAC Name

4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoic acid

Molecular Formula

C15H13F3N2O4S

Molecular Weight

374.3 g/mol

InChI

InChI=1S/C15H13F3N2O4S/c16-15(17,18)12-9-11(10-5-2-1-3-6-10)19-14(20-12)25(23,24)8-4-7-13(21)22/h1-3,5-6,9H,4,7-8H2,(H,21,22)

InChI Key

ABLRUDJEJGFGLN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)O)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.